4-Nitrophenyl cyclopropylcarbamate

Descripción

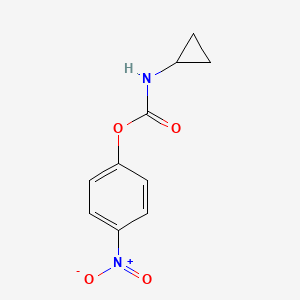

Structure

3D Structure

Propiedades

IUPAC Name |

(4-nitrophenyl) N-cyclopropylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-10(11-7-1-2-7)16-9-5-3-8(4-6-9)12(14)15/h3-7H,1-2H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBZIKIABVIMJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitrophenyl Cyclopropylcarbamate

Direct Synthesis Approaches

The most prominent and widely documented method for synthesizing 4-nitrophenyl cyclopropylcarbamate involves the direct coupling of cyclopropylamine (B47189) with an activated 4-nitrophenol (B140041) derivative.

Reaction of 4-Nitrophenyl Chloroformate with Cyclopropylamine

The principal route for the synthesis of this compound is the nucleophilic substitution reaction between 4-nitrophenyl chloroformate and cyclopropylamine. chemicalpapers.com In this reaction, the lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate. This is followed by the elimination of a chloride ion, which is typically scavenged by a base, leading to the formation of the carbamate (B1207046) product and a hydrochloride salt. The 4-nitrophenoxy group is a key component, serving as an excellent leaving group in later-stage applications of the final compound. emerginginvestigators.org

Optimization of Reaction Conditions: Solvent Effects and Temperature Control

The efficiency and yield of the carbamate formation are highly dependent on the reaction conditions. Optimization of parameters such as solvent choice and temperature is crucial for achieving high purity and yield.

Solvent Effects: The choice of solvent plays a critical role in the reaction. A study outlines the successful synthesis of this compound using acetonitrile (B52724) as the solvent. chemicalpapers.com Acetonitrile is an effective polar aprotic solvent that can dissolve the reactants while not interfering with the reaction mechanism. Other solvents commonly used for similar carbamate syntheses include dichloromethane (B109758) (CH2Cl2). orgsyn.orgnih.govnih.gov The polarity of the solvent can influence the stability of the tetrahedral intermediate and the rate of the reaction. nih.gov In some cases, the choice of solvent can facilitate product purification; for instance, the polarity of the medium might cause the product to precipitate spontaneously, allowing for simple isolation by recrystallization and avoiding chromatographic methods. researchgate.net

Temperature Control: The reaction is typically conducted at controlled temperatures to manage the reaction rate and minimize side reactions. One documented procedure carries out the synthesis at room temperature. chemicalpapers.com Other similar reactions involving 4-nitrophenyl chloroformate are often performed at cooler temperatures, such as in an ice-water bath (0-5°C) or even at -78°C, particularly during the addition of reagents, to control the exothermic nature of the reaction. orgsyn.orggoogle.com Maintaining a stable, low temperature (e.g., -11 ± 2 °C) during the addition of the chloroformate has been shown to be effective in related syntheses. orgsyn.org

Table 1: Optimization of Reaction Conditions

| Parameter | Condition | Rationale/Observation | Reference |

|---|---|---|---|

| Solvent | Acetonitrile | Used successfully for the synthesis of this compound. | chemicalpapers.com |

| Solvent | Dichloromethane (CH2Cl2) | Commonly used for carbamate formation with 4-nitrophenyl chloroformate. | orgsyn.orgnih.gov |

| Temperature | Room Temperature | Effective for the reaction of 4-nitrophenyl chloroformate and cyclopropylamine. | chemicalpapers.com |

| Temperature | 0-5°C or -11°C | Used to control exothermic reactions and minimize side products in similar syntheses. | orgsyn.orggoogle.com |

Base Selection and Catalysis in Carbamate Formation

The formation of carbamates from chloroformates and amines generates hydrochloric acid as a byproduct. Therefore, the inclusion of a base is essential to neutralize the acid and drive the reaction to completion.

Base Selection: A variety of bases can be employed, with the choice often depending on the specific reactants and solvent system. Tertiary amines are commonly used due to their non-nucleophilic nature, which prevents them from competing with the primary amine reactant. Triethylamine (B128534) (Et3N) and pyridine (B92270) are frequently cited bases in protocols for reacting 4-nitrophenyl chloroformate with amines or alcohols. orgsyn.orgnih.govnih.gov The base acts as a scavenger for the liberated HCl. The selection of the base can impact reaction efficiency; for instance, in related preparations, potassium carbonate (K2CO3) and triethylamine were found to be highly effective. mdpi.com In a typical procedure, an excess of an amine base is added to the nucleophile (in this case, cyclopropylamine) before the addition of 4-nitrophenyl chloroformate. epa.govthieme-connect.com

Catalysis: While the reaction often proceeds efficiently with just a base, catalysts can be used to enhance the reaction rate. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that can be used in small, catalytic amounts, often alongside a stoichiometric base like triethylamine. reddit.com DMAP functions by forming a more reactive intermediate with the chloroformate, which is then more readily attacked by the nucleophile.

Alternative Synthetic Routes to this compound Scaffolds

While the reaction of 4-nitrophenyl chloroformate with cyclopropylamine is the most direct and prevalent method, alternative strategies could theoretically involve different activating groups on the nitrophenyl ring or different cyclopropylamine precursors. However, the literature predominantly focuses on the chloroformate route due to its high efficiency and the commercial availability of the starting materials. thieme-connect.comsigmaaldrich.com An alternative approach could involve reacting cyclopropyl (B3062369) isocyanate with 4-nitrophenol, but this is less common for this specific target molecule. The synthesis of isocyanates can be achieved from 4-nitrophenyl carbamates, indicating a potential, though more circuitous, route. thieme-connect.comresearchgate.net

Precursor Synthesis and Handling

Preparation of 4-Nitrophenyl Chloroformate from 4-Nitrophenol

4-Nitrophenyl chloroformate is typically synthesized from 4-nitrophenol. A safe and high-yield method involves reacting 4-nitrophenol with a phosgene (B1210022) equivalent, such as bis(trichloromethyl)carbonate, commonly known as triphosgene. google.com This method avoids the use of highly toxic phosgene gas.

The reaction is conducted in a suitable solvent in the presence of a basic compound. google.com The yield can be optimized by controlling the addition of the reactants; for example, adding 4-nitrophenol to a mixture of bis(trichloromethyl)carbonate and the base can improve the yield. google.com

Table 2: Reagents for 4-Nitrophenyl Chloroformate Synthesis

| Reactant | Role | Reference |

|---|---|---|

| 4-Nitrophenol | Starting Material | google.com |

| Bis(trichloromethyl)carbonate (Triphosgene) | Phosgene Equivalent/Activating Agent | google.com |

| Basic Compound (e.g., tertiary amine) | Acid Scavenger/Catalyst | google.com |

Compound Index

Synthesis and Purity of Cyclopropylamine Substrates

The availability and purity of the cyclopropylamine substrate are crucial for the efficient and clean synthesis of this compound. Several methods exist for the synthesis of cyclopropylamine, each with its own advantages and challenges.

One common industrial route involves the Hofmann rearrangement of cyclopropanecarboxamide. This method utilizes sodium hypobromite (B1234621) or sodium hypochlorite (B82951) to convert the amide into the corresponding amine with one less carbon atom.

Another significant pathway is the Curtius rearrangement of cyclopropanecarbonyl azide (B81097), which can be prepared from cyclopropanecarboxylic acid. The azide thermally rearranges to an isocyanate, which is then hydrolyzed to yield cyclopropylamine.

A more modern approach involves the reduction of cyclopropanecarbonitrile. Catalytic hydrogenation or reduction with metal hydrides can be employed for this transformation.

The purity of cyclopropylamine is critical, as impurities can lead to side reactions and the formation of undesired byproducts in the subsequent carbamate synthesis. Common impurities may include unreacted starting materials, byproducts from the synthesis, or residual solvents. Purity is typically assessed using techniques such as:

Gas Chromatography (GC): To separate and quantify volatile components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any organic impurities.

Titration: To determine the amine content.

| Synthetic Route | Key Reagents | Purity Analysis Methods |

| Hofmann Rearrangement | Cyclopropanecarboxamide, NaOBr or NaOCl | GC, NMR, Titration |

| Curtius Rearrangement | Cyclopropanecarbonyl azide | GC, NMR, Titration |

| Reduction of Nitrile | Cyclopropanecarbonitrile, H₂/Catalyst or Metal Hydride | GC, NMR, Titration |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally benign processes.

Solvent Selection and Minimization Strategies

The choice of solvent is a critical aspect of green chemistry. In the reported synthesis of this compound, acetonitrile is used as the solvent. chemicalpapers.com Acetonitrile is a polar aprotic solvent that can effectively dissolve the reactants. However, from a green chemistry perspective, it is derived from non-renewable resources and has some toxicity.

Alternative, greener solvents could be considered. For carbamate synthesis, options might include more benign polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) if it can be recycled efficiently, or even exploring the possibility of running the reaction in a biphasic system or under solvent-free conditions, although this may require process optimization.

Solvent minimization strategies are also crucial. This can involve:

Process intensification: Using technologies like flow chemistry, which can reduce solvent usage and improve reaction control.

Solvent recycling: Implementing procedures to recover and reuse the solvent.

| Solvent | Green Chemistry Considerations |

| Acetonitrile | Effective but has toxicity and is non-renewable. |

| Dichloromethane | Effective but is a suspected carcinogen and environmentally persistent. |

| Greener Alternatives (e.g., Cyrene, 2-MeTHF) | Less toxic, potentially bio-based, but may require reaction optimization. |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.org For the synthesis of this compound from 4-nitrophenyl chloroformate and cyclopropylamine, the atom economy can be calculated as follows:

Molecular Formula of this compound: C₁₀H₁₀N₂O₄ Molecular Weight: 222.20 g/mol

Molecular Formula of 4-Nitrophenyl Chloroformate: C₇H₄ClNO₄ Molecular Weight: 201.57 g/mol

Molecular Formula of Cyclopropylamine: C₃H₇N Molecular Weight: 57.09 g/mol

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (222.20 / (201.57 + 57.09)) x 100 ≈ 85.9%

This relatively high atom economy indicates that a large proportion of the atoms from the reactants are incorporated into the final product. The main byproduct is hydrochloric acid, which is neutralized by a base.

To further improve reaction efficiency from a green chemistry standpoint, several factors can be considered:

Mechanistic Investigations of 4 Nitrophenyl Cyclopropylcarbamate Reactivity

Understanding the Leaving Group Ability of 4-Nitrophenolate (B89219)

A pivotal aspect of the reactivity of 4-nitrophenyl cyclopropylcarbamate lies in the exceptional leaving group ability of the 4-nitrophenolate anion. This property is fundamental to the compound's utility as an acylating agent. The departure of the 4-nitrophenolate is often the rate-determining step in nucleophilic acyl substitution reactions, and its stability significantly influences the reaction's feasibility and kinetics.

Electronic Effects of the Nitro Group on Reactivity

The potent electron-withdrawing nature of the nitro (–NO₂) group is the primary determinant of 4-nitrophenolate's efficacy as a leaving group. quora.compearson.com This influence is exerted through a combination of inductive and resonance effects. Inductively, the highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the aromatic ring through the sigma bond framework. pearson.com

More significantly, the nitro group, when positioned para to the phenolic oxygen, exerts a strong resonance-withdrawing effect (–M effect). quora.com Upon departure of the 4-nitrophenolate anion, the negative charge on the oxygen can be delocalized onto the nitro group through the π-system of the benzene (B151609) ring. This delocalization stabilizes the resulting anion, making it a weaker base and, consequently, a better leaving group. quora.com The pKa of 4-nitrophenol (B140041), which is approximately 7.15, is a clear indicator of the increased acidity of the parent phenol (B47542) due to this stabilization, as compared to phenol itself (pKa ≈ 10). quora.comemerginginvestigators.org This enhanced acidity translates directly to the superior leaving group capability of the corresponding conjugate base.

The stability of the 4-nitrophenolate ion is also advantageous for monitoring reaction progress, as its formation in basic conditions results in a distinct yellow color, which can be quantified spectrophotometrically. emerginginvestigators.orgemerginginvestigators.org

Comparative Analysis of Leaving Group Potency in Activated Carbamates

The selection of an appropriate leaving group is crucial in the design of activated carbamates for synthetic applications. The potency of a leaving group is inversely related to the pKa of its conjugate acid; a lower pKa signifies a more stable anion and a better leaving group. 4-Nitrophenolate is often compared to other leaving groups used to activate carbonyl compounds for nucleophilic attack.

For instance, N-hydroxysuccinimide (NHS) is another common activating group for carbamates. nih.gov While both 4-nitrophenyl and NHS carbamates are effective, the choice between them can depend on the specific reaction conditions and the desired reactivity profile. The reactivity of activated carbamates is a balance between stability for storage and handling, and sufficient electrophilicity at the carbonyl carbon for reaction with a nucleophile. nih.gov An ideal leaving group should possess a highly electron-withdrawing character to enhance the electrophilicity of the carbonyl carbon, while the leaving group itself should have low nucleophilicity to prevent side reactions. nih.govacs.org

Table 1: Comparison of pKa Values for Conjugate Acids of Common Leaving Groups

| Leaving Group | Conjugate Acid | Approximate pKa |

| 4-Nitrophenolate | 4-Nitrophenol | 7.15 emerginginvestigators.org |

| N-Hydroxysuccinimidyl | N-Hydroxysuccinimide | ~6.0 |

| Pentafluorophenolate | Pentafluorophenol | 5.5 |

| 2,4-Dinitrophenolate | 2,4-Dinitrophenol | 4.1 |

Note: pKa values can vary slightly depending on the solvent and temperature.

Nucleophilic Acyl Substitution Mechanisms at the Carbamate (B1207046) Carbonyl

The central reaction pathway for this compound is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon of the carbamate. This attack leads to the formation of a tetrahedral intermediate. libretexts.org Subsequently, the carbonyl group reforms with the expulsion of the 4-nitrophenolate leaving group, resulting in a new substituted carbamate or other derivatives. masterorganicchemistry.comlibretexts.org

Role of Amine Nucleophiles in Subsequent Transformations

Amines are common nucleophiles in reactions with 4-nitrophenyl carbamates, leading to the formation of substituted ureas. youtube.com The reaction proceeds through the general two-step addition-elimination mechanism of nucleophilic acyl substitution. masterorganicchemistry.comchadsprep.com The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon. youtube.com

The rate and success of this reaction are influenced by the nucleophilicity of the amine. Primary and secondary aliphatic amines are generally more reactive than aromatic amines due to their higher basicity and less steric hindrance. nih.gov The reaction of this compound with an amine, for example, would yield a cyclopropyl-substituted urea (B33335) and 4-nitrophenol as a byproduct. These reactions are synthetically valuable for introducing the cyclopropylcarbamoyl moiety into various molecules.

Influence of Reaction Environment on Mechanistic Pathways

The reaction environment, including the solvent and pH, plays a critical role in the mechanistic pathway of carbamate reactions. acs.orgmdpi.com In basic conditions, the deprotection of 4-nitrophenyl carbamates is accelerated. emerginginvestigators.orgemerginginvestigators.org This is because a base can assist in the deprotonation of a nucleophile, increasing its nucleophilicity, or it can facilitate the departure of the leaving group. Hydrolysis, for instance, is significantly faster at higher pH values. emerginginvestigators.orgemerginginvestigators.org

The solvent can also influence reactivity. Polar aprotic solvents can solvate the cation of a nucleophilic salt, enhancing the reactivity of the anion. In some cases, the solvent can participate in the reaction. For example, in protic solvents like alcohols, solvolysis can compete with the desired nucleophilic substitution. The choice of solvent is therefore a key consideration in optimizing the yield and selectivity of reactions involving this compound. researchgate.net

Kinetic and Thermodynamic Aspects of Carbamate Bond Transformations

The transformation of the carbamate bond in this compound, typically through hydrolysis or aminolysis, is a key aspect of its reactivity. The 4-nitrophenyl group is an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon. The kinetics and thermodynamics of these transformations are influenced by the nature of the nucleophile, the solvent, and the stability of the products.

Kinetic studies on the aminolysis of various 4-nitrophenyl carbonates provide a framework for understanding the reactivity of this compound. The reactions are often monitored spectrophotometrically by following the release of the 4-nitrophenoxide ion.

The Brønsted-type plot, which correlates the rate of reaction with the pKa of the attacking amine, is a valuable tool for elucidating the reaction mechanism. For the aminolysis of many 4-nitrophenyl carbonates, a biphasic Brønsted plot is observed, suggesting a change in the rate-determining step from the breakdown of a tetrahedral intermediate (T±) to its formation as the basicity of the amine increases. nih.gov

While specific kinetic data for the hydrolysis or aminolysis of this compound is not extensively published, we can infer its likely behavior from data on analogous systems. The table below presents representative kinetic data for the aminolysis of a related compound, 4-methylphenyl 4-nitrophenyl carbonate, with a series of quinuclidines. This data illustrates the dependence of the second-order rate constant (kN) on the basicity of the amine.

Table 1: Kinetic Data for the Aminolysis of 4-Methylphenyl 4-Nitrophenyl Carbonate with Quinuclidines in 44 wt % Ethanol-Water at 25.0 °C nih.gov

| Quinuclidine | pKa | kN (M-1s-1) |

| 3-Hydroxyquinuclidine | 9.45 | 1.1 |

| Quinuclidine | 11.05 | 45 |

| 3-Quinuclidinol | 9.45 | 1.1 |

This data is for an analogous compound and is intended to be illustrative of the kinetic behavior.

Computational studies on the hydrolysis of simple carbamates suggest that the reaction proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. The energy barrier for this process is influenced by the nature of the substituents on both the nitrogen and the oxygen of the carbamate.

Advanced Applications of 4 Nitrophenyl Cyclopropylcarbamate in Complex Molecule Synthesis

Strategic Utility as a Carbamoylation Reagent

4-Nitrophenyl cyclopropylcarbamate serves as an effective carbamoylation reagent, a class of compounds used to introduce a carbamoyl (B1232498) group (–C(=O)NHR) into a molecule. The 4-nitrophenyl group acts as a good leaving group, facilitating the reaction with nucleophiles such as amines. This reactivity is central to its application in forming urea (B33335) derivatives, which are common structural motifs in many biologically active compounds. The general utility of 4-nitrophenyl carbamates as intermediates for the synthesis of ureas has been well-established. nih.gov The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. cymitquimica.com

The synthesis of 4-nitrophenyl carbamates typically involves the reaction of an amine with 4-nitrophenyl chloroformate. researchgate.netresearchgate.net This straightforward preparation, coupled with the reactivity of the resulting carbamate (B1207046), underscores its strategic importance in multi-step synthetic sequences.

Application in Pharmaceutical Intermediate Synthesis

The utility of this compound is prominently highlighted in the synthesis of pharmaceutical intermediates, most notably for the anticancer drug Lenvatinib (B1674733).

This compound has been identified as a novel and key synthon for the synthesis of Lenvatinib. researchgate.netsci-hub.sechemicalpapers.com This approach offers a practical and scalable process for the production of this important therapeutic agent. sci-hub.se

The synthesis of Lenvatinib involves the reaction of this compound with 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (B1291898). researchgate.netsci-hub.sechemicalpapers.com This reaction directly forms the urea linkage that is a critical structural feature of the Lenvatinib molecule. The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724), and proceeds in good yields. researchgate.netsci-hub.sechemicalpapers.com

This image depicts a general synthetic route to Lenvatinib, highlighting the key bond formations.

The development of a commercially viable synthesis for Lenvatinib has led to process optimization studies involving this compound. sci-hub.se Research has focused on improving reaction conditions to maximize yield and purity while ensuring the process is scalable. sci-hub.se For instance, the synthesis of the this compound intermediate itself was optimized by exploring different solvents and bases, with acetonitrile at room temperature without a base proving to be the most effective, affording a 76% yield. sci-hub.se The subsequent reaction to form Lenvatinib was also optimized, with pyridine (B92270) as a base in acetonitrile at 80-85°C yielding 74% of the final product. sci-hub.se These optimization efforts are crucial for making the drug more accessible and affordable.

| Parameter | Condition | Outcome |

| Solvent for carbamate synthesis | Acetonitrile | 76% yield |

| Base for Lenvatinib synthesis | Pyridine | 74% yield |

| Temperature for Lenvatinib synthesis | 80-85 °C | High conversion |

The core of this synthetic strategy lies in the efficient formation of a carbon-nitrogen (C-N) bond to create the urea moiety in Lenvatinib. researchgate.netsci-hub.sechemicalpapers.com The activated nature of the carbamate, due to the 4-nitrophenyl leaving group, allows for a clean and high-yielding reaction with the primary amine of the quinoline (B57606) derivative. researchgate.netsci-hub.sechemicalpapers.com This specific C-N bond formation is a critical step that defines the final structure and, consequently, the biological activity of Lenvatinib.

Beyond its application in Lenvatinib synthesis, this compound holds potential as a versatile building block for the synthesis of other bioactive molecules containing a cyclopropyl (B3062369) moiety. cymitquimica.com The cyclopropyl group is a desirable feature in medicinal chemistry as it can introduce conformational rigidity and improve metabolic stability and binding affinity of a drug molecule. The reactivity of this compound allows for the introduction of the cyclopropylurea functionality into various molecular scaffolds.

The electrophilic nature of the compound, conferred by the nitro group, makes it a candidate for various nucleophilic substitution reactions. cymitquimica.com This opens up possibilities for its use in the synthesis of a diverse range of compounds, including those with potential applications in materials science and as intermediates for other complex organic molecules. cymitquimica.com The versatile nature of the nitro group itself, which can be transformed into other functional groups, further expands the synthetic utility of cyclopropyl-containing building blocks derived from it. nih.gov

Novel Synthon for Lenvatinib Synthesis

Comparison with Other Activated Carbamate Reagents in Complex Synthesis

The utility of this compound is best understood when compared with other activated carbamate reagents commonly employed in complex molecule synthesis. The choice of reagent often depends on factors such as the reactivity of the amine, the desired reaction conditions, and the stability of the resulting product.

A key feature of 4-nitrophenyl carbamates is the excellent leaving group ability of the 4-nitrophenolate (B89219) anion, a consequence of the electron-withdrawing nitro group which stabilizes the negative charge. This makes them more reactive than, for example, phenyl carbamates, where the phenolate (B1203915) is a less effective leaving group.

Other commonly used activated carbamates include those derived from N-hydroxysuccinimide (NHS) or benzotriazole. These reagents are also highly effective for amine acylation and offer good reactivity. The choice between these and 4-nitrophenyl carbamates may be influenced by the specific substrate and the desired work-up procedure, as the byproducts (4-nitrophenol, NHS, or benzotriazole) have different solubilities and chromatographic behaviors.

In the context of base-labile protecting groups, 4-nitrophenyl carbamates have been shown to be stable in acidic and neutral conditions, with deprotection occurring under basic conditions (pH > 12). emerginginvestigators.orgresearchgate.net This orthogonality is a significant advantage in multi-step syntheses where other acid-sensitive protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are present. researchgate.net

The table below provides a comparative overview of different activated carbamate reagents, highlighting their key features.

| Reagent Type | Leaving Group | Key Advantages |

| 4-Nitrophenyl Carbamates | 4-Nitrophenolate | High reactivity, stable, crystalline solids, byproduct is a chromophore allowing for reaction monitoring. emerginginvestigators.org |

| N-Hydroxysuccinimidyl (NHS) Carbamates | N-Hydroxysuccinimide | Good reactivity, byproduct is water-soluble. |

| Benzotriazolyl Carbamates | Benzotriazole | High reactivity, often used in peptide synthesis. |

| Phenyl Carbamates | Phenolate | Less reactive than nitrophenyl carbamates, may require harsher conditions. |

The selection of the appropriate activated carbamate is a critical decision in the design of a synthetic route. This compound, with its activated nature and the specific structural contribution of the cyclopropyl group, represents a valuable tool for the synthetic chemist, enabling the efficient and selective construction of complex molecular architectures containing urea and carbamate motifs.

Derivatization and Functionalization Strategies Involving 4 Nitrophenyl Carbamate Scaffolds

Post-Synthetic Modifications of the Cyclopropylcarbamate Moiety

The post-synthetic modification of the cyclopropyl (B3062369) ring within a pre-formed 4-nitrophenyl cyclopropylcarbamate is not a widely documented area in chemical literature. While the cyclopropyl group is a common feature in pharmaceuticals and agrochemicals due to the unique conformational constraints and metabolic stability it imparts, direct chemical manipulation of this ring after its incorporation into a carbamate (B1207046) structure is challenging. nih.gov

Generally, functionalization of cyclopropanes is achieved through C-H activation or ring-opening reactions. Palladium-catalyzed C-H arylation has been demonstrated on cyclopropanes bearing directing groups like picolinamide. acs.orgnih.gov However, these methods often require specific directing groups and reaction conditions that may not be compatible with the 4-nitrophenyl carbamate functionality.

Ring-opening reactions of cyclopropanes are another potential route for modification. For instance, gold-catalyzed cyclopropyl carbinol rearrangement can lead to the formation of larger ring systems. nih.gov However, these reactions typically require an adjacent activating group, such as a carbinol, which is not present in this compound.

While direct post-synthetic modification of the cyclopropyl moiety in this compound is not well-established, the compound itself serves as a valuable synthon for introducing the cyclopropylcarbamoyl group onto other molecules. A notable example is its use in the synthesis of the anticancer drug lenvatinib (B1674733). chemicalpapers.com In this process, this compound reacts with 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (B1291898) to form lenvatinib, demonstrating its utility as a stable and effective acylating agent. chemicalpapers.com

Utilization as a Base-Labile Protecting Group (General 4-Nitrophenyl Carbamates)

The 4-nitrophenyl carbamate group is a well-established base-labile protecting group for amines in organic synthesis. emerginginvestigators.orgemerginginvestigators.org Its stability in acidic and neutral conditions, coupled with its clean and often spectroscopically traceable cleavage under basic conditions, makes it a valuable tool for chemists. emerginginvestigators.orgemerginginvestigators.org

Orthogonal Protection Strategies in Multi-Functional Substrates

Orthogonal protection strategies are crucial in the synthesis of complex molecules with multiple functional groups, as they allow for the selective deprotection of one group without affecting others. The base-lability of the 4-nitrophenyl carbamate group makes it an excellent candidate for orthogonal protection schemes. emerginginvestigators.org It can be used in conjunction with acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, or photolabile protecting groups. emerginginvestigators.orgnih.govresearchgate.net

For instance, a molecule containing both a Boc-protected amine and a 4-nitrophenyl carbamate-protected amine can be selectively deprotected. The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), leaving the 4-nitrophenyl carbamate intact. Subsequently, the 4-nitrophenyl carbamate can be cleaved under mild basic conditions, allowing for the sequential functionalization of the two amine groups. emerginginvestigators.org This orthogonality is essential in complex synthetic endeavors, such as peptide synthesis and the preparation of multifunctional materials. chem-station.com

Cleavage Mechanisms and Controlled Deprotection

The cleavage of 4-nitrophenyl carbamates under basic conditions proceeds via a well-understood mechanism. The reaction is initiated by a nucleophilic attack of a base (e.g., hydroxide) on the carbamate carbonyl carbon. This is followed by the elimination of the highly stabilized 4-nitrophenoxide ion, which is a good leaving group due to the electron-withdrawing nature of the nitro group. emerginginvestigators.org The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.

The rate of deprotection can be controlled by the pH of the solution. Hydrolysis is significantly accelerated in basic conditions, with studies on model compounds like 4-nitrophenyl benzylcarbamate showing the most effective cleavage at pH 12 and above. emerginginvestigators.orgemerginginvestigators.org This pH-dependent cleavage allows for controlled deprotection by simply adjusting the reaction conditions.

The release of the yellow-colored 4-nitrophenoxide ion provides a convenient method for monitoring the progress of the deprotection reaction spectrophotometrically. emerginginvestigators.orgemerginginvestigators.org The absorbance of the 4-nitrophenoxide ion can be measured at around 400-413 nm, allowing for kinetic studies of the cleavage reaction. emerginginvestigators.orgemerginginvestigators.org

Derivatization for Analytical and Mechanistic Studies

The reactivity of the 4-nitrophenyl carbamate scaffold lends itself to various applications in analytical chemistry and for mechanistic investigations, primarily through the formation of derivatives with distinct spectroscopic properties.

Formation of Spectroscopically Active Derivatives

The reaction of 4-nitrophenyl chloroformate with primary and secondary amines is a common method for creating spectroscopically active derivatives. researchgate.net The resulting 4-nitrophenyl carbamates possess a strong chromophore in the 4-nitrophenyl group, making them readily detectable by UV-Vis spectroscopy. emerginginvestigators.orgemerginginvestigators.org This property is particularly useful in biochemical assays and for monitoring reactions.

For example, the hydrolysis of 4-nitrophenyl esters and carbamates is often used as a model reaction to study enzyme kinetics. nih.govnih.gov The release of the 4-nitrophenoxide ion upon enzymatic cleavage can be followed in real-time using a spectrophotometer, providing valuable data on enzyme activity and inhibition. nih.gov

Applications in Amine Quantitation via Derivatization

The formation of 4-nitrophenyl carbamates is a widely used technique for the quantification of amines, especially in complex matrices, using high-performance liquid chromatography (HPLC). nih.govnih.gov By reacting the amine analyte with 4-nitrophenyl chloroformate, a derivative is formed that can be easily detected by a UV detector. nih.gov

This pre-column derivatization method enhances the sensitivity and selectivity of the analysis. A simple and rapid ion-pair HPLC method has been developed for the simultaneous quantitation of 4-nitrophenol (B140041) and its metabolites, demonstrating the utility of the 4-nitrophenyl moiety in analytical separations. nih.gov The derivatization of amines with 4-nitrophenyl chloroformate allows for their separation and quantification even at low concentrations.

Below is a table summarizing the kinetic data for the basic cleavage of some p-nitrophenyl esters, which are structurally related to 4-nitrophenyl carbamates and illustrate the principles of cleavage kinetics.

Table 1: Kinetic Data for the Basic Hydrolysis of p-Nitrophenyl Alkanoates

| Ester | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) |

|---|---|---|---|

| p-Nitrophenyl acetate | 0.76 | - | 73 |

| p-Nitrophenyl propionate (B1217596) | - | - | - |

Data represents hydrolysis by penicillin G acylase and serves as an illustrative example of cleavage kinetics of related compounds. The data for 4-nitrophenyl propionate was not provided in the source. nih.gov

Chemical Transformations on the Nitrophenyl Moiety

The nitrophenyl group within 4-nitrophenyl carbamate scaffolds is a versatile functional handle that can undergo a variety of chemical transformations, significantly broadening the molecular diversity and applications of these compounds. The primary and most explored transformation is the reduction of the nitro group to an amine, which then serves as a precursor for further functionalization.

The electron-withdrawing nature of the nitro group makes the 4-nitrophenyl moiety a good leaving group, a property exploited in the use of 4-nitrophenyl chloroformate for creating carbamate linkages. acs.orgnih.govresearchgate.net However, once the carbamate is formed, the nitro group itself can be chemically modified to alter the properties of the molecule.

Reduction of the Nitro Group

The conversion of the 4-nitro group to a 4-amino group is a key transformation, fundamentally altering the electronic properties of the phenyl ring from electron-withdrawing to electron-donating. This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction. rsc.orgresearchgate.net

Catalytic hydrogenation is a common and efficient method for this transformation. For instance, the selective hydrogenation of a related nitroarene, N-4-nitrophenyl nicotinamide (B372718), has been demonstrated using a stabilized palladium nanoparticle catalyst. rsc.org This process highlights the feasibility of reducing the nitro group while preserving other functional groups in the molecule. rsc.org The reaction typically proceeds under mild temperatures and hydrogen pressures, offering a "green" and atom-economical route to the corresponding amine. rsc.orgnih.gov

A study on the catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor provided detailed insights into the reaction kinetics and conditions. The process was found to progress through a condensation mechanism involving an azo dimer intermediate that is quickly consumed to form the primary amine. rsc.org

Table 1: Conditions for Catalytic Hydrogenation of a Model Nitroarene Compound This table presents data from the hydrogenation of N-4-nitrophenyl nicotinamide, a surrogate for functionalized nitroaromatic compounds, demonstrating typical parameters for nitro group reduction.

| Parameter | Value/Range | Outcome | Reference |

| Catalyst | Stabilized Pd nanoparticle-organic-silica | Quantitative chemoselective conversion | rsc.org |

| Pressure | Varied | Parameter studied for optimization | rsc.org |

| Temperature | Varied | Parameter studied for optimization | rsc.org |

| Residence Time | Varied | Parameter studied for optimization | rsc.org |

| Mechanism | Surface catalyzed condensation | Formation of an azo dimer intermediate | rsc.org |

Chemical reduction methods have also been employed. For example, reduction of 4-nitrobenzyl carbamates has been achieved using zinc and ammonium (B1175870) acetate. researchgate.net Radiolytic methods have also been used to study the reduction process in detail, generating the corresponding hydroxylamine (B1172632) intermediate. rsc.orgrsc.org

Subsequent Derivatization and Fragmentation

The resulting 4-aminophenyl carbamate is a key intermediate for further functionalization. The newly formed amino group is nucleophilic and can participate in a wide range of reactions, allowing for the attachment of various substituents. nih.gov

However, a significant chemical transformation following the reduction of the nitro group in certain 4-nitrophenyl carbamate derivatives, particularly 4-nitrobenzyl carbamates, is fragmentation. rsc.orgrsc.orgresearchgate.net The reduction to a 4-hydroxylaminobenzyl or 4-aminobenzyl carbamate can trigger a cascade of electronic rearrangements, leading to the release of the amine that was originally linked to the carbamate. rsc.orgrsc.org

The mechanism involves the formation of a key hydroxylamine intermediate. rsc.orgresearchgate.net At physiological pH, this intermediate can lead to the formation of a reactive iminoquinomethane species, which facilitates the release of the parent amine. rsc.org The rate and efficiency of this fragmentation are influenced by substituents on the benzyl (B1604629) ring and the pH of the environment. rsc.orgrsc.org Studies have shown that electron-donating substituents on the benzyl ring can accelerate the rate of fragmentation. rsc.orgresearchgate.net While this fragmentation is a key feature in prodrug strategies, it represents a fundamental chemical transformation pathway of the scaffold initiated by the modification of the nitrophenyl moiety. rsc.orgresearchgate.netrsc.org

Computational and Theoretical Perspectives on 4 Nitrophenyl Cyclopropylcarbamate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-nitrophenyl cyclopropylcarbamate, these calculations would provide a deep understanding of its electronic landscape, reactivity, and stability.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.comtaylorfrancis.com It is a workhorse of modern computational chemistry for predicting molecular properties. A DFT study of this compound would focus on several key aspects:

Geometry Optimization: The first step would be to determine the most stable three-dimensional arrangement of the atoms in the molecule. This optimized geometry corresponds to the minimum energy structure on the potential energy surface.

Reactivity Descriptors: From the optimized geometry, various global reactivity descriptors can be calculated. These descriptors, including chemical hardness, chemical potential, and electrophilicity index, provide quantitative measures of the molecule's stability and reactivity. hakon-art.comresearchgate.net For instance, a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) generally indicates higher reactivity. hakon-art.com

Stability Analysis: The stability of the molecule can be assessed by analyzing the HOMO-LUMO energy gap. A large gap suggests high kinetic stability, meaning the molecule is less likely to undergo chemical reactions. hakon-art.com

A hypothetical table of DFT-calculated reactivity descriptors for this compound might look like this:

| Descriptor | Symbol | Value (hypothetical) | Significance |

| Chemical Hardness | η | 3.5 eV | Resistance to change in electron distribution |

| Chemical Potential | µ | -4.2 eV | Tendency of electrons to escape |

| Electrophilicity Index | ω | 1.9 eV | Propensity to accept electrons |

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. youtube.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO would likely be located on the electron-rich parts of the molecule, such as the carbamate (B1207046) linkage or the phenyl ring.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The LUMO is expected to be localized on the electron-deficient 4-nitrophenyl group, particularly the nitro group, making this region susceptible to nucleophilic attack.

Visualizing the HOMO and LUMO provides a clear picture of the reactive sites within the molecule.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques allow for the exploration of dynamic processes and complex molecular behaviors that are not accessible through static quantum chemical calculations alone.

Conformational Analysis of the Carbamate and Cyclopropyl (B3062369) Groups

Carbamate Group: The planarity and orientation of the carbamate group (-O-CO-NH-) are crucial for its interaction with other molecules. Studies on similar molecules, like 4-nitrophenyl N-phenylcarbamate, have shown that the aromatic rings are twisted with respect to the central carbamate group. nih.govresearchgate.net

This analysis would identify the most stable conformer(s) and the energy barriers between different conformations.

Reaction Pathway Calculations and Transition State Characterization

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, from reactants to products, including the high-energy transition state. For a reaction involving this compound, such as its synthesis or hydrolysis, these calculations would:

Identify the Reaction Mechanism: By mapping the minimum energy path, the step-by-step process of bond breaking and formation can be elucidated.

Characterize the Transition State: The transition state is the highest energy point along the reaction coordinate. Its geometry and energy are crucial for determining the reaction rate.

Calculate Activation Energy: The energy difference between the reactants and the transition state is the activation energy, a key parameter for understanding reaction kinetics.

Prediction of Spectroscopic Properties and Data Interpretation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. mdpi.com

Infrared (IR) and Raman Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule. This information is invaluable for assigning the peaks in experimental IR and Raman spectra to specific molecular vibrations, such as the characteristic stretches of the nitro (NO₂) and carbonyl (C=O) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the various protons (¹H NMR) and carbons (¹³C NMR) in the molecule. This helps in the assignment of signals in experimental NMR spectra and provides further confirmation of the molecular structure. mdpi.com

A hypothetical table comparing predicted and experimental spectroscopic data might be structured as follows:

| Spectroscopic Data | Predicted Value (hypothetical) | Experimental Value (hypothetical) |

| IR (C=O stretch) | 1735 cm⁻¹ | 1730 cm⁻¹ |

| IR (NO₂ sym. stretch) | 1345 cm⁻¹ | 1340 cm⁻¹ |

| ¹H NMR (aromatic protons) | 7.5 - 8.3 ppm | 7.4 - 8.2 ppm |

| ¹³C NMR (carbonyl carbon) | 155 ppm | 154 ppm |

Ligand-Protein Interaction Modeling (for related compounds)

Computational and theoretical perspectives offer significant insights into the interactions between small molecules and proteins, a cornerstone of modern drug discovery and molecular biology. While specific detailed modeling studies on this compound are not extensively documented in publicly available literature, a wealth of information exists for structurally related carbamate and cyclopropyl-containing compounds. These studies provide a robust framework for understanding the potential interactions of this compound with biological targets. Methodologies such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are instrumental in this field. mdpi.comnih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For carbamate-containing compounds, docking studies have been crucial in elucidating their binding modes. For example, in studies of carbamate adducts of β-N-methylamino-L-alanine (BMAA) with the GluR2 receptor, molecular dynamics simulations showed that the carbamate adducts remain stable in the binding site. nih.gov The stability of these complexes is often governed by a network of interactions, including hydrogen bonds and salt bridges. nih.gov Similarly, research on 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which share the cyclopropyl motif, has utilized molecular docking to reveal the mode of interaction with the dopamine (B1211576) D3 receptor (D3R). mdpi.comnih.gov

Molecular dynamics simulations and free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), further refine the understanding of these interactions. samipubco.comresearchgate.net These methods can assess the stability of ligand-protein complexes over time and quantify the energetic contributions of different types of interactions. For instance, in the study of a cyclopropyl-containing compound against the main protease of SARS-CoV-2, MM/GBSA calculations demonstrated that van der Waals interactions were the primary drivers of the net free binding energies. samipubco.comresearchgate.net

Quantitative structure-activity relationship (QSAR) models provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. cecam.org Three-dimensional QSAR (3D-QSAR) studies on PCPMA derivatives have highlighted the importance of steric, electrostatic, and hydrophobic fields in their binding to the D3R. mdpi.comnih.gov Such models are predictive and can guide the design of new derivatives with enhanced affinity and selectivity. The insights from these models indicate that modifications to the molecule to optimize these fields can lead to more potent compounds. mdpi.comnih.gov

The binding of carbamates to enzymes has also been explored through kinetic and computational studies. For example, 4-nitrophenyl-N-substituted carbamates act as pseudo-substrate inhibitors of cholesterol esterase. nih.gov The proposed mechanism involves a two-step formation of an enzyme-inhibitor tetrahedral adduct. nih.gov Computational analysis of related 4-nitrophenyl carbonates and carbamates has been used to rationalize their reactivity, showing that electronic properties, such as the Mulliken charge on the carbonyl carbon, can explain differences in hydrolysis rates. emerginginvestigators.org

The table below summarizes findings from molecular docking studies on related compounds, illustrating the types of interactions and binding affinities observed.

| Compound/Derivative | Protein Target | Key Interactions | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| (N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro- nih.govchemicalpapers.comthiazolo[3,2-a]pyridine-3-carboxamide) Derivative D3 | SARS-CoV-2 Mpro | Van der Waals interactions | -22.74 | samipubco.comresearchgate.net |

| (N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro- nih.govchemicalpapers.comthiazolo[3,2-a]pyridine-3-carboxamide) Derivative D6 | SARS-CoV-2 Mpro | Van der Waals interactions | -9.7 | samipubco.comresearchgate.net |

| ({4-nitrophenyl}sulfonyl)tryptophan | E. coli DNA gyrase (5MMN) | Not specified | -6.37 | mdpi.com |

| ({4-nitrophenyl}sulfonyl)tryptophan | COVID-19 main protease (6LU7) | Not specified | -6.35 | mdpi.com |

The following table lists key amino acid residues that have been identified as important for the binding of related carbamate and cyclopropyl compounds to their protein targets.

| Compound Class | Protein Target | Important Interacting Residues | Reference |

|---|---|---|---|

| Beta-carbamate adduct of BMAA | GluR2 | Thr91, Arg96 | nih.gov |

| 2-Phenylcyclopropylmethylamine (PCPMA) derivatives | Dopamine D3 Receptor (D3R) | ASP110 | mdpi.comnih.gov |

These examples from related compounds underscore the power of computational modeling in understanding ligand-protein interactions at a molecular level. The principles and methods applied in these studies could be readily adapted to investigate the specific binding characteristics of this compound, should a biological target be identified.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Purity Assessment Techniques

Chromatographic techniques are essential for separating 4-Nitrophenyl cyclopropylcarbamate from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound. A common application involves its use in quantifying related compounds, such as its potential hydrolysis product, 4-nitrophenol (B140041) (PNP), and its metabolites. nih.govresearchgate.netmdpi.com For instance, an isocratic reverse-phase HPLC method can be employed for the simultaneous analysis of PNP and its conjugated metabolites. nih.govmdpi.com

A typical HPLC setup for analyzing compounds like 4-nitrophenol involves a C18 column with isocratic elution. nih.govmdpi.com The mobile phase might consist of a mixture of methanol (B129727) and a buffer, such as 0.01 M citrate (B86180) buffer at pH 6.2, in a 47:53 v/v ratio, containing an ion-pairing agent like tetrabutylammonium (B224687) bromide (TBAB). nih.govmdpi.com Detection is often carried out using a UV-Vis detector, with a wavelength set to 290 nm. nih.govmdpi.com The flow rate is generally maintained at 1.0 ml/min. nih.govmdpi.com Such methods have been shown to have a lower limit of quantification around 2.5 μM for 4-nitrophenol and its derivatives. nih.gov

The purity of synthesized esters, including carbamates, is often judged to be greater than 95% by ¹H NMR spectroscopy, which can be corroborated by HPLC analysis. rsc.org

Table 1: HPLC Parameters for Analysis of Related Compounds

| Parameter | Value |

|---|---|

| Column | C18 |

| Mobile Phase | Methanol:0.01 M Citrate Buffer (pH 6.2) (47:53 v/v) with 0.03 M TBAB |

| Detection | UV-Vis at 290 nm |

| Flow Rate | 1.0 mL/min |

| Lower Limit of Quantification | 2.5 µM |

Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of the reaction to synthesize this compound. rochester.edulibretexts.org It allows for a rapid, qualitative assessment of the consumption of starting materials and the formation of the product. libretexts.org

In a typical TLC analysis for reaction monitoring, three lanes are spotted on a silica (B1680970) gel plate: the starting material, the reaction mixture, and a "cospot" containing both the starting material and the reaction mixture. rochester.edulibretexts.org The plate is then developed in an appropriate solvent system. rochester.edu As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot for this compound will appear and intensify. libretexts.orgyoutube.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com Visualization is commonly achieved using a UV lamp, as the nitrophenyl group makes the compound UV-active. rochester.edu

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of related 4-nitrophenyl esters, the protons on the nitrophenyl ring typically appear as doublets in the aromatic region. For example, in 4-nitrophenyl-3-phenylpropanoate, the protons ortho to the nitro group appear as a doublet at δ 8.26, while the protons ortho to the ester group appear as a doublet at δ 7.20. rsc.org For 4-nitrophenyl-4-phenylbutanoate, these signals are observed at δ 8.27 and 7.27-7.22 (as part of a multiplet), respectively. rsc.org Based on these examples, the aromatic protons of this compound would be expected in a similar region. The protons of the cyclopropyl (B3062369) group would appear in the aliphatic region, typically as complex multiplets at higher field.

The ¹³C NMR spectrum provides information on the carbon framework. For 4-nitrophenyl-3-phenylpropanoate, the carbonyl carbon of the ester appears at δ 170.6, the carbon bearing the nitro group at δ 145.4, and the carbon attached to the ester oxygen at δ 155.5. rsc.org Similarly, for 4-nitrophenyl-4-phenylbutanoate, these carbons appear at δ 171.1, 145.4, and 155.5, respectively. rsc.org The carbons of the cyclopropyl group in this compound would be expected at high field.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Related 4-Nitrophenyl Esters in CDCl₃

| Compound | Aromatic Protons (ortho to NO₂) | Aromatic Protons (ortho to Ester) | Carbonyl Carbon | C-NO₂ | C-O (ester) |

|---|---|---|---|---|---|

| 4-nitrophenyl-3-phenylpropanoate | 8.26 (d) | 7.20 (d) | 170.6 | 145.4 | 155.5 |

| 4-nitrophenyl-4-phenylbutanoate | 8.27 (d) | 7.27-7.22 (m) | 171.1 | 145.4 | 155.5 |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which further confirms its structure. The molecular weight of this compound is 222.20 g/mol . chiralen.com Techniques like Electrospray Ionization (ESI) are commonly used to analyze nitrophenol-containing compounds. nih.gov ESI-MS can track the presence of nitrophenolate ions, which are related to the 4-nitrophenyl moiety of the target compound. nih.gov

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. Key absorption bands would include those for the N-H bond of the carbamate (B1207046), the C=O (carbonyl) of the carbamate, and the nitro group (NO₂). For related nitrophenyl compounds, the C=O stretching vibration of an ester or amide is typically observed in the region of 1660-1710 cm⁻¹. nih.gov The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for monitoring reactions involving 4-nitrophenyl compounds due to the strong UV absorbance of the 4-nitrophenolate (B89219) ion that is formed under basic conditions. emerginginvestigators.org The release of 4-nitrophenol, a potential hydrolysis product, can be monitored spectroscopically. emerginginvestigators.org 4-nitrophenol has a peak absorbance around 413 nm in a basic medium. emerginginvestigators.org In some cases, the maximum absorption peak of 4-nitrophenol can shift from around 316 nm in neutral solution to 400 nm upon formation of the 4-nitrophenolate ion. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-nitrophenol |

| 4-nitrophenyl-3-phenylpropanoate |

| 4-nitrophenyl-4-phenylbutanoate |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the behavior of a compound as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental methods used to determine key material properties such as melting point, decomposition temperature, and thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is used to determine the thermal stability and decomposition profile of a compound. For nitrophenyl carbamates, TGA reveals the temperatures at which significant mass loss occurs, indicating decomposition.

Studies on related N-alkyl-nitrophenyl carbamates show that these compounds are generally stable up to their melting points. For instance, the TGA curve for N-iso-propyl-o-nitrophenyl carbamate, a related compound, shows that mass loss begins to occur after its melting point, indicating decomposition. researchgate.net Research on the thermal decomposition of various alkyl N-(o-nitrophenyl)carbamates found that they break down when heated to temperatures between 250-270°C. cdnsciencepub.com The TGA curve typically shows a single, sharp mass loss step, suggesting a primary decomposition event. This process for N-alkyl o-nitrophenyl carbamates involves the formation of isocyanates. researchgate.net

Table 1: TGA Data for a Related Nitrophenyl Carbamate

| Compound | Onset of Decomposition (°C) | Key Observations |

| N-iso-propyl-o-nitrophenyl carbamate | > Melting Point | Stable until melting, followed by mass loss. researchgate.net |

| Alkyl N-(o-nitrophenyl)carbamates | 250 - 270 | Thermal breakdown occurs at this temperature range. cdnsciencepub.com |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

For N-alkyl-nitrophenyl carbamates, DSC analysis is used to determine the melting point. The DSC curve for N-iso-propyl-o-nitrophenyl carbamate shows a distinct endothermic peak corresponding to its melting transition. researchgate.net The analysis confirms that these carbamates are stable until they reach their melting point, a critical parameter for handling and storage. researchgate.net The sharpness of the melting peak can also provide an indication of the purity of the compound.

Table 2: DSC Data for a Related Nitrophenyl Carbamate

| Compound | Event | Temperature (°C) |

| N-iso-propyl-o-nitrophenyl carbamate | Melting (Endotherm) | Specific to compound, peak indicates melting point. researchgate.net |

X-ray Diffraction Studies for Solid-State Structure (for related carbamates)

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic arrangement within a crystal. While the specific crystal structure of this compound is not documented in the searched literature, the structures of several related p-nitrophenyl carbamates have been resolved, providing a strong basis for understanding its likely solid-state conformation and intermolecular interactions.

In the crystal structure of Methyl N-(4-nitrophenyl)carbamate , the molecule is nearly planar. researchgate.net The nitro and methoxycarbonyl groups are slightly twisted from the plane of the aromatic ring. researchgate.net A key feature of its solid-state structure is the presence of intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains. researchgate.net These chains are further connected by weak C—H⋯O interactions, forming sheets. researchgate.net

Similarly, the crystal structure of 4-Nitrophenyl N-phenylcarbamate reveals a non-planar molecule where the two aromatic rings are twisted relative to the central carbamate group. uni.lu The molecules are linked into one-dimensional chains along the b-axis by N—H⋯O hydrogen bonds. uni.lu

Structural studies of various N-Alkyl-p-nitrophenylcarbamates show they typically feature a single carbonyl stretching band in their infrared spectra when in the solid state, which corresponds to a consistent molecular conformation in the crystal lattice. researchgate.net The crystal structures confirm that molecules are often linked by hydrogen bonds, forming stable supramolecular assemblies. researchgate.net

These examples consistently highlight the importance of N—H⋯O hydrogen bonding in dictating the supramolecular structure of nitrophenyl carbamates. This hydrogen bonding pattern, connecting the carbamate N-H group of one molecule to an oxygen atom (often from the nitro or carbonyl group) of a neighboring molecule, is a recurring motif that stabilizes the crystal packing. It is highly probable that this compound would exhibit similar hydrogen-bonded networks in its solid state.

Table 3: Crystallographic Data for Related Carbamates

| Compound | Crystal System | Key Structural Features | Reference |

| Methyl N-(4-nitrophenyl)carbamate | Triclinic | N—H⋯O hydrogen bonds form chains; molecules are nearly planar. | researchgate.net |

| 4-Nitrophenyl N-phenylcarbamate | Not Specified | N—H⋯O hydrogen bonds form 1D chains; molecule is non-planar. | uni.lu |

| N-Alkyl-p-nitrophenylcarbamates | Varies | Consistent conformation in the crystal lattice, often with hydrogen bonding. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-nitrophenyl cyclopropylcarbamate, and how can reaction conditions be optimized to minimize impurities?

- Answer : A common approach involves reacting cyclopropylamine with 4-nitrophenyl chloroformate in dichloromethane at controlled temperatures (0°C to room temperature) to minimize side reactions. Stoichiometric ratios (e.g., 1.1:1 of chloroformate to amine) and slow addition of reagents reduce dimerization or hydrolysis byproducts. Post-synthesis purification via column chromatography (e.g., DCM/methanol gradients) ensures high purity. Characterization by NMR and HPLC-MS is critical to confirm structural integrity and identify residual impurities .

Q. How is this compound characterized to validate its chemical structure and purity in pharmaceutical intermediates?

- Answer : Analytical techniques include:

- 1H/13C NMR : To confirm the cyclopropylcarbamate linkage and aromatic nitro group positioning.

- HPLC-MS : Detects impurities (e.g., unreacted starting materials or hydrolyzed byproducts like 4-nitrophenol).

- Elemental Analysis : Validates stoichiometric composition.

- X-ray Crystallography (if crystallizable): Resolves bond angles and spatial arrangement, as demonstrated in structurally similar carbamates .

Advanced Research Questions

Q. What mechanisms explain the stability of this compound under varying pH and temperature conditions during drug synthesis?

- Answer : The electron-withdrawing nitro group stabilizes the carbamate bond against hydrolysis under acidic conditions but increases susceptibility to alkaline degradation. Thermal stability studies (TGA/DSC) show decomposition above 150°C, with cleavage of the carbamate bond releasing cyclopropylamine and 4-nitrophenol. Kinetic modeling of degradation pathways (e.g., Arrhenius plots) helps predict shelf-life under storage conditions .

Q. How can impurity profiles be systematically analyzed when this compound is used in multi-step syntheses (e.g., lenvatinib production)?

- Answer : Advanced impurity tracking involves:

- Forced Degradation Studies : Exposure to heat, light, and humidity to identify potential degradants.

- LC-HRMS : Detects trace impurities (e.g., cyclopropylurea from carbamate rearrangement).

- Isolation via Prep-HPLC : Followed by structural elucidation using 2D NMR (COSY, HSQC) for ambiguous peaks.

- Comparative Analysis : Cross-reference with synthetic intermediates (e.g., darunavir impurities) to predict analogous byproducts .

Q. What role does the 4-nitrophenyl group play in modulating the reactivity of cyclopropylcarbamates in organocatalytic or enzyme-assisted reactions?

- Answer : The nitro group enhances electrophilicity at the carbamate carbonyl, facilitating nucleophilic attacks (e.g., by amines or alcohols in kinase inhibitor syntheses). In enzyme-mediated reactions (e.g., lipase-catalyzed transesterification), steric hindrance from the cyclopropyl group can reduce catalytic efficiency, requiring optimization of solvent systems (e.g., tert-butanol) to balance substrate solubility and enzyme activity .

Q. How do structural modifications of this compound influence its application in targeted drug discovery (e.g., kinase inhibitors or cannabinoid receptor agonists)?

- Answer : Modifications include:

- Substituent Engineering : Replacing the nitro group with electron-donating groups (e.g., methoxy) alters metabolic stability.

- Cyclopropyl Ring Functionalization : Introducing methyl groups enhances steric bulk, improving target selectivity (e.g., in lenvatinib derivatives).

- Carbamate Linker Replacement : Switching to urea or amide linkages impacts pharmacokinetic properties, as seen in dual-acting cannabinoid receptor agonists .

Methodological Challenges and Solutions

Q. What analytical strategies resolve contradictions in degradation data for this compound across different studies?

- Answer : Discrepancies often arise from variations in experimental conditions (e.g., buffer ionic strength or oxygen levels). To harmonize

- Standardized Protocols : Use ICH guidelines (Q1A-Q1E) for stress testing.

- Multivariate Analysis : Correlate degradation rates with environmental factors (pH, temperature) using DOE (Design of Experiments) software.

- Cross-Validation : Compare results with structurally related compounds (e.g., 4-nitrophenyl caprylate) to identify trends .

Q. How can researchers design experiments to differentiate between hydrolytic and oxidative degradation pathways of this compound?

- Answer : Key approaches include:

- Isotopic Labeling : Use 18O-labeled water to track hydrolysis versus oxidation.

- Radical Scavengers : Add antioxidants (e.g., BHT) to suppress oxidative pathways.

- LC-MS/MS Fragmentation Patterns : Hydrolytic products (e.g., 4-nitrophenol) lack oxygen adducts, while oxidative byproducts (e.g., nitroso derivatives) show distinct mass shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.